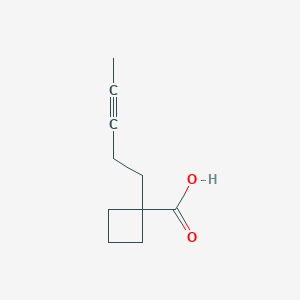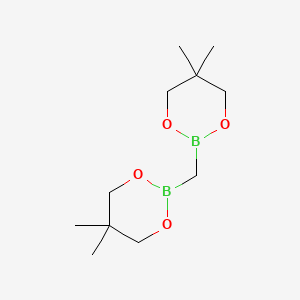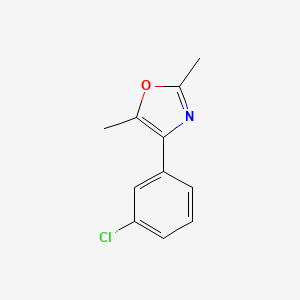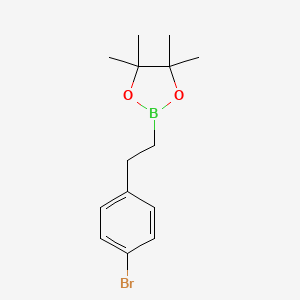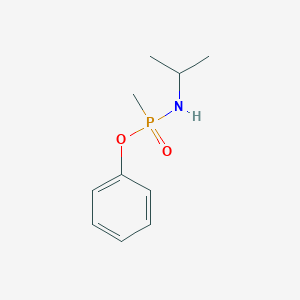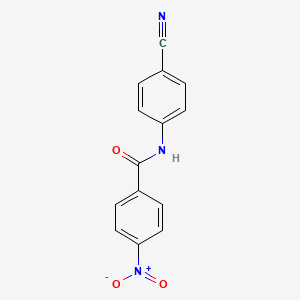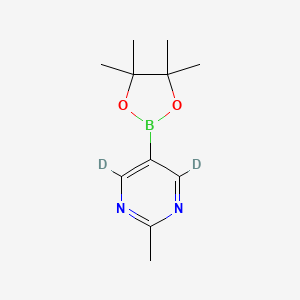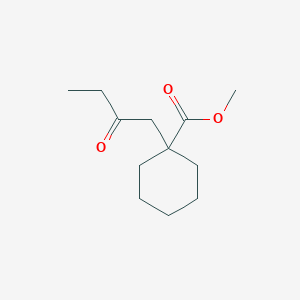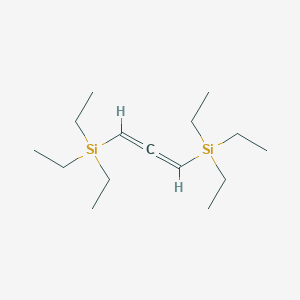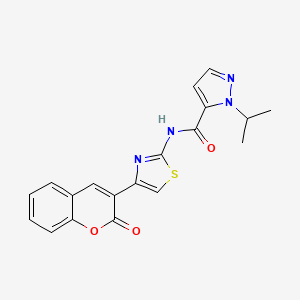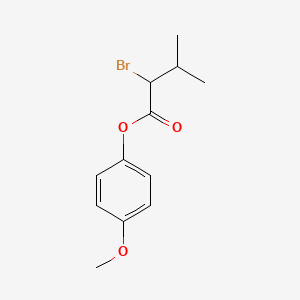
4-Methoxyphenyl 2-bromo-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2-bromo-3-methylbutanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with a methoxy group at the para position and a bromine atom is attached to the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-bromo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-bromo-3-methylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-bromo-3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 4-methoxyphenyl 2-azido-3-methylbutanoate, 4-methoxyphenyl 2-thiocyanato-3-methylbutanoate, and 4-methoxyphenyl 2-methoxy-3-methylbutanoate.
Oxidation: Products include 4-hydroxyphenyl 2-bromo-3-methylbutanoate and 4-formylphenyl 2-bromo-3-methylbutanoate.
Reduction: Products include 4-methoxyphenyl 2-bromo-3-methylbutanol.
Scientific Research Applications
4-Methoxyphenyl 2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-bromo-3-methylbutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a substrate for nucleophilic substitution or esterification reactions. In biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid.
Comparison with Similar Compounds
4-Methoxyphenyl 2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
4-Methoxyphenyl 2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
4-Methoxyphenyl 2-bromo-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s steric properties and reactivity.
4-Hydroxyphenyl 2-bromo-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
InChI Key |
JNVKCJNZOPTUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


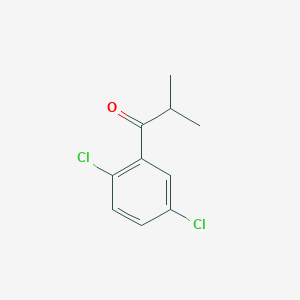
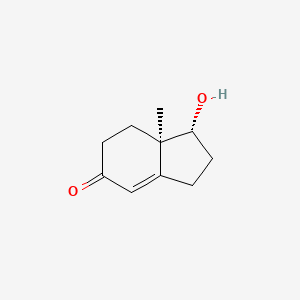
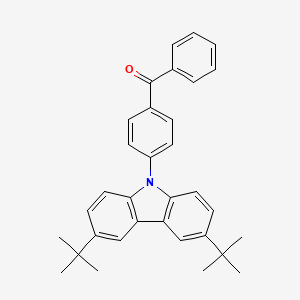
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
